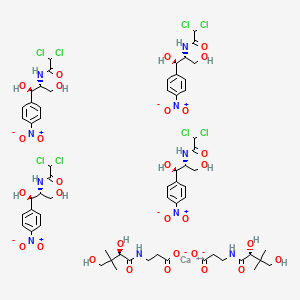
Chloramphenicol pantothenate calcium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloramphenicol pantothenate complex is a pharmaceutical compound that combines chloramphenicol, an antibiotic, with pantothenic acid (vitamin B5). This combination enhances the stability and bioavailability of chloramphenicol, making it more effective in treating bacterial infections.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Chloramphenicol is synthesized through the fermentation of Streptomyces venezuelae, followed by chemical modifications to produce chloramphenicol pantothenate.
Industrial Production Methods: The industrial production involves large-scale fermentation, extraction, and purification processes to obtain chloramphenicol, which is then complexed with pantothenic acid.
Types of Reactions:
Oxidation: Chloramphenicol can undergo oxidation reactions, often involving molecular oxygen or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Chloramphenicol pantothenate can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aqueous solutions, organic solvents.
Major Products Formed:
Oxidation: Chloramphenicol derivatives.
Reduction: Reduced forms of chloramphenicol.
Substitution: Various chloramphenicol derivatives.
科学的研究の応用
Chloramphenicol pantothenate complex is used in various scientific research fields:
Chemistry: Studying the stability and reactivity of chloramphenicol derivatives.
Biology: Investigating the effects of chloramphenicol on bacterial growth and metabolism.
Medicine: Developing new antibiotic formulations and treatments for bacterial infections.
Industry: Enhancing the production processes of antibiotics and vitamin supplements.
作用機序
Chloramphenicol pantothenate complex exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thereby stopping bacterial growth. The molecular targets include ribosomal RNA and ribosomal proteins.
類似化合物との比較
Chloramphenicol: The parent compound without pantothenate.
Pantothenic Acid: Vitamin B5, used for various metabolic processes.
Other Antibiotic-Pantothenate Complexes: Similar complexes with different antibiotics.
Uniqueness: Chloramphenicol pantothenate complex is unique in its ability to enhance the stability and bioavailability of chloramphenicol, making it more effective in treating infections compared to other antibiotic-pantothenate complexes.
特性
CAS番号 |
31342-36-6 |
|---|---|
分子式 |
C62H80CaCl8N10O30 |
分子量 |
1769.0 g/mol |
IUPAC名 |
calcium;2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/4C11H12Cl2N2O5.2C9H17NO5.Ca/c4*12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h4*1-4,8-10,16-17H,5H2,(H,14,18);2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;;;;;+2/p-2/t4*8-,9-;2*7-;/m111100./s1 |
InChIキー |
SUYLZQWKVLPUSE-WJSYBDHASA-L |
異性体SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Ca+2] |
正規SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



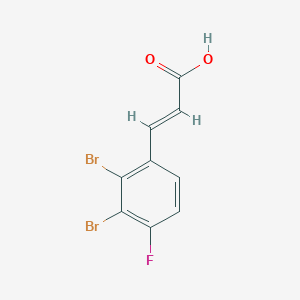
![(2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B15340857.png)
![(NZ)-N-[1-(3,5-difluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15340864.png)
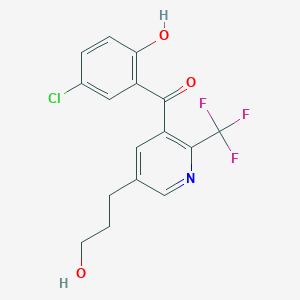
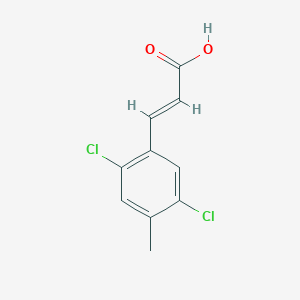


![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15340906.png)

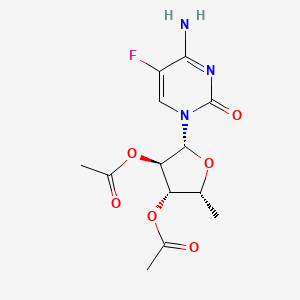
![MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl](/img/structure/B15340914.png)

![[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B15340945.png)
